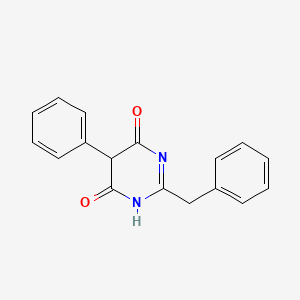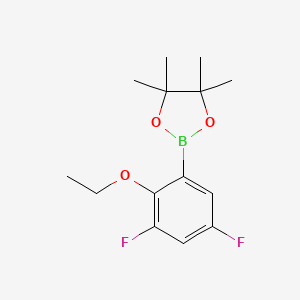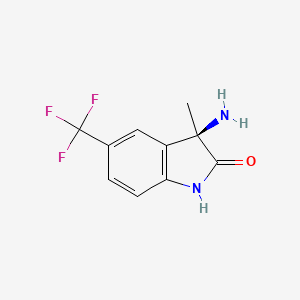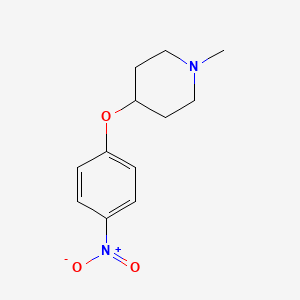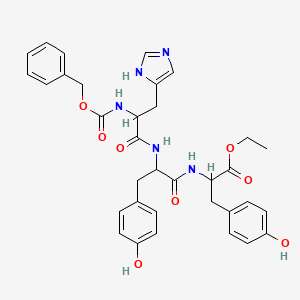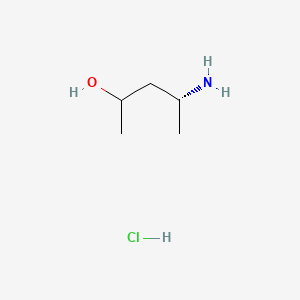
(4R)-4-aminopentan-2-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-aminopentan-2-ol;hydrochloride is a chiral amine compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group and a hydroxyl group on a pentane backbone, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-aminopentan-2-ol;hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 4-aminopentan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor compound is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for large-scale production with high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-aminopentan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form a primary amine using reducing agents such as sodium cyanoborohydride (NaBH3CN).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-aminopentan-2-one.
Reduction: Formation of 4-aminopentane.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R)-4-aminopentan-2-ol;hydrochloride is used as a chiral building block for the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biology
In biological research, this compound is used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of amino acid derivatives and peptides.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors due to its structural similarity to biologically active amines.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals. It is also employed in the synthesis of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4R)-4-aminopentan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4-aminopentan-2-ol;hydrochloride: The enantiomer of (4R)-4-aminopentan-2-ol;hydrochloride, differing in the spatial arrangement of the amino and hydroxyl groups.
4-aminopentan-2-one: A ketone derivative that can be reduced to form this compound.
4-aminopentane: A fully reduced form of the compound, lacking the hydroxyl group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various complex molecules.
Propriétés
Formule moléculaire |
C5H14ClNO |
|---|---|
Poids moléculaire |
139.62 g/mol |
Nom IUPAC |
(4R)-4-aminopentan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-4(6)3-5(2)7;/h4-5,7H,3,6H2,1-2H3;1H/t4-,5?;/m1./s1 |
Clé InChI |
CJMCGOVMICTKSN-FVYOBFAJSA-N |
SMILES isomérique |
C[C@H](CC(C)O)N.Cl |
SMILES canonique |
CC(CC(C)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


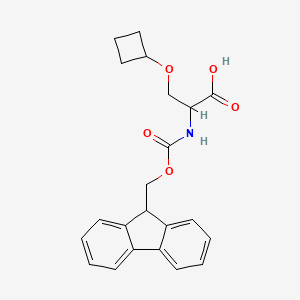
![5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine](/img/structure/B13900417.png)
![(2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol;oxalic acid](/img/structure/B13900421.png)
